Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate
Overview
Description
Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate is an organic compound with a unique cyclobutane ring structure. This compound is characterized by its chiral centers at positions 1 and 3, which contribute to its stereochemical properties. The presence of a hydroxy group and an ester functional group makes it a versatile molecule in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of ethyl 3-hydroxy-1-methylcyclobutane-1-carboxylate with a suitable base to induce cyclization. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of catalytic systems to enhance yield and efficiency. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high purity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, dichloromethane, room temperature.
Reduction: LiAlH4, ether, low temperature.
Substitution: SOCl2, pyridine, room temperature.
Major Products Formed:
Oxidation: Ethyl (1s,3r)-3-oxo-1-methylcyclobutane-1-carboxylate.
Reduction: Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutanol.
Substitution: Ethyl (1s,3r)-3-chloro-1-methylcyclobutane-1-carboxylate.
Scientific Research Applications
Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and ester groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Ethyl (1s,3r)-3-hydroxy-1-methylcyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring.
Ethyl (1s,3r)-3-hydroxy-1-methylcyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring.
Ethyl (1s,3r)-3-hydroxy-1-methylcycloheptane-1-carboxylate: Similar structure but with a cycloheptane ring.
Uniqueness: Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct stereochemical properties and reactivity. The strain in the four-membered ring can influence its chemical behavior, making it a valuable compound for studying ring strain effects and developing novel synthetic methodologies.
Properties
IUPAC Name |
ethyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-11-7(10)8(2)4-6(9)5-8/h6,9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOGWOWEVMVLTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501166555 | |
Record name | Cyclobutanecarboxylic acid, 3-hydroxy-1-methyl-, ethyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501166555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408074-72-5 | |
Record name | Cyclobutanecarboxylic acid, 3-hydroxy-1-methyl-, ethyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501166555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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